

In-Depth Technical Guide: (S,R,S)-AHPC-C8-NH2 VHL Ligand

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Compound of Interest

Compound Name: (S,R,S)-AHPC-C8-NH2
dihydrochloride

Cat. No.: B3006520

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Introduction

(S,R,S)-AHPC-C8-NH2, also known as VH032-C8-NH2, is a synthetic E3 ligase ligand-linker conjugate. It incorporates the high-affinity (S,R,S)-AHPC core, a derivative of the well-characterized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VH032, appended with an 8-carbon alkyl linker terminating in a primary amine. This molecule is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. The terminal amine group provides a versatile handle for conjugation to a "warhead"—a ligand that binds to a specific protein of interest—thus forming a heterobifunctional PROTAC. This guide provides a comprehensive overview of the structure, synthesis, and characterization of (S,R,S)-AHPC-C8-NH2 and its application in PROTAC development.

Core Structure and Physicochemical Properties

The (S,R,S)-AHPC core is responsible for the high-affinity and specific binding to the VHL E3 ligase, which is the initial and essential step in the PROTAC-mediated degradation cascade. The C8-NH2 linker provides a spatial bridge to the target protein ligand and influences the physicochemical properties of the resulting PROTAC.

Below is a 2D representation of the chemical structure of (S,R,S)-AHPC-C8-NH₂.

Figure 1: 2D structure of (S,R,S)-AHPC-C8-NH₂.

| Property | Value | Source |
|-------------------|---|-------------------|
| Molecular Formula | C ₃₁ H ₄₇ N ₅ O ₄ S | MedChemExpress[1] |
| Molecular Weight | 585.80 g/mol | MedChemExpress[1] |
| Appearance | Solid | MedChemExpress[1] |
| Synonyms | VH032-C8-NH ₂ | MedChemExpress[1] |

Quantitative Data

While specific binding affinity data for (S,R,S)-AHPC-C8-NH₂ is not readily available in peer-reviewed literature, the parent molecule, (S,R,S)-AHPC (VH032), is known to be a high-affinity VHL ligand. It is crucial to experimentally determine the binding affinity of any PROTAC incorporating this ligand to the VHL protein, as the linker and warhead can influence this interaction.

Experimental Protocols

The following are detailed protocols for key experiments to characterize PROTACs synthesized using (S,R,S)-AHPC-C8-NH₂.

VHL Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is used to determine the binding affinity of the VHL ligand or a PROTAC to the VHL complex in a competitive binding format.

Materials:

- VHL E3 ligase complex (e.g., VCB complex: VHL, Elongin B, and Elongin C) labeled with a TR-FRET donor (e.g., Terbium cryptate).

- A fluorescently labeled tracer molecule that binds to VHL (e.g., a known VHL ligand conjugated to a fluorescent acceptor like d2 or fluorescein).
- (S,R,S)-AHPC-C8-NH₂ or a PROTAC synthesized from it.
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
- 384-well low-volume microplates.
- TR-FRET compatible plate reader.

Procedure:

- Prepare a serial dilution of the (S,R,S)-AHPC-C8-NH₂-based PROTAC in the assay buffer.
- In a 384-well plate, add the serially diluted PROTAC.
- Add the donor-labeled VHL complex to each well at a fixed concentration.
- Add the fluorescently labeled tracer to each well at a fixed concentration.
- Include controls: a positive control (no competitor) and a negative control (excess of a known unlabeled VHL ligand).
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
- Measure the TR-FRET signal on a compatible plate reader.
- The IC₅₀ value is determined by plotting the TR-FRET signal against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

- Cell line expressing the target protein.
- PROTAC synthesized from (S,R,S)-AHPC-C8-NH₂.
- Vehicle control (e.g., DMSO).
- Cell culture medium and supplements.
- Phosphate-buffered saline (PBS).
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF or nitrocellulose membrane and transfer apparatus.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibody against the target protein.
- Primary antibody against a loading control (e.g., GAPDH, β -actin).
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate and imaging system.

Procedure:

- **Cell Treatment:** Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-treated control.
- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS. Lyse the cells with lysis buffer and incubate on ice for 30 minutes. Centrifuge the lysates to pellet cell debris and collect the supernatant.

- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **SDS-PAGE and Western Blotting:**
 - Normalize the protein concentration of all samples.
 - Prepare samples with Laemmli buffer and denature by heating.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
 - Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
 - Probe the membrane for a loading control.
- **Detection and Analysis:**
 - Apply the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Quantify the band intensities using densitometry software. The percentage of protein degradation is calculated relative to the vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined from a dose-response curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the formation of the ternary complex (Target Protein-PROTAC-VHL).

Materials:

- Cell line expressing the target protein.
- PROTAC synthesized from (S,R,S)-AHPC-C8-NH₂.
- Vehicle control (e.g., DMSO).
- Proteasome inhibitor (e.g., MG132, optional).
- Cell lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
- Antibody against the target protein or VHL.
- Protein A/G magnetic beads or agarose resin.
- Wash buffer (e.g., lysis buffer with lower detergent concentration).
- Elution buffer (e.g., SDS-PAGE sample buffer).

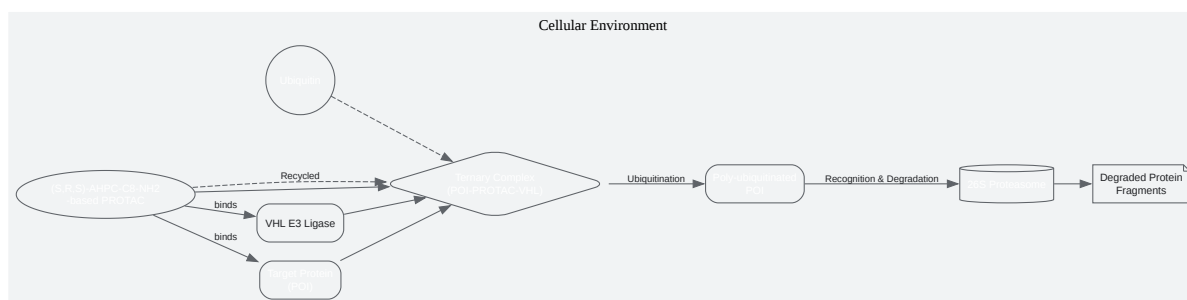
Procedure:

- Cell Treatment: Treat cells with the PROTAC and a vehicle control for a time determined to be optimal for ternary complex formation (often a shorter time point than for degradation). Pre-treatment with a proteasome inhibitor can help stabilize the complex.
- Cell Lysis: Lyse the cells in non-denaturing lysis buffer.
- Immunoprecipitation:
 - Pre-clear the cell lysates by incubating with beads/resin.
 - Incubate the pre-cleared lysate with the primary antibody (e.g., anti-target protein) overnight at 4°C.
 - Add Protein A/G beads/resin to capture the antibody-protein complexes.

- **Washing:** Pellet the beads/resin and wash several times with wash buffer to remove non-specifically bound proteins.
- **Elution:** Elute the bound proteins from the beads/resin.
- **Western Blot Analysis:** Analyze the eluted samples by Western blotting, probing for the target protein, VHL, and other components of the E3 ligase complex (e.g., Elongin B/C, Cullin 2). The presence of both the target protein and VHL in the immunoprecipitate of one of them indicates the formation of the ternary complex.

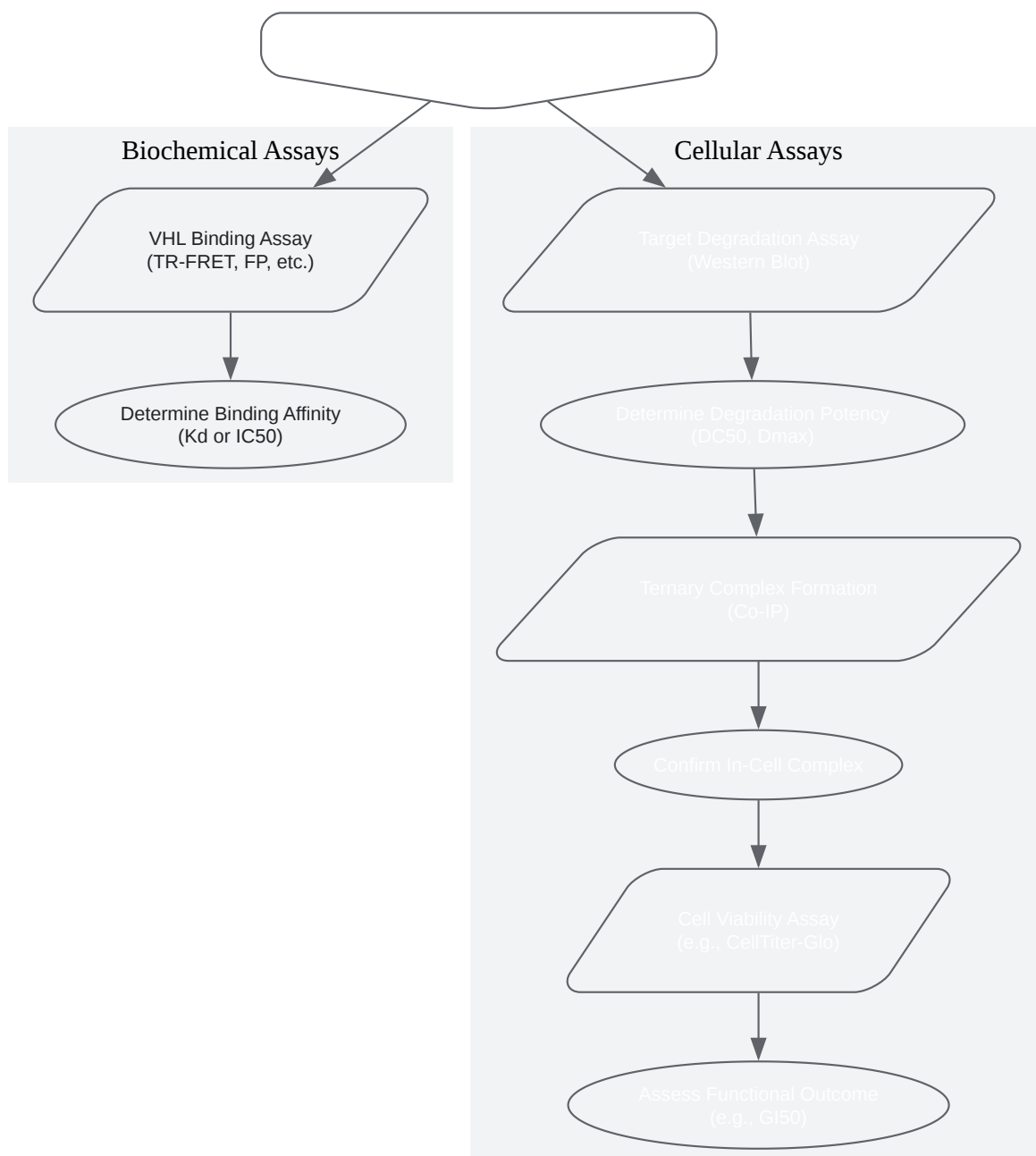
Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of a PROTAC utilizing (S,R,S)-AHPC-C8-NH₂ and a general experimental workflow for its characterization.



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Figure 2: PROTAC mechanism of action.



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Figure 3: Experimental workflow for PROTAC characterization.

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References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
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